molecular formula C5H7NS2 B372266 4,5-Dimethylthiazole-2-thiol CAS No. 5351-51-9

4,5-Dimethylthiazole-2-thiol

Cat. No. B372266
CAS RN: 5351-51-9
M. Wt: 145.3g/mol
InChI Key: KKHBRTFQIYIHEI-UHFFFAOYSA-N
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Description

“4,5-Dimethylthiazole-2-thiol” is a chemical compound with the molecular formula C5H7NS2. It has an average mass of 145.246 Da and a mono-isotopic mass of 145.001984 Da .


Synthesis Analysis

There are several methods for synthesizing thiazole derivatives. For instance, one method involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines . Another method involves the synthesis of isatin-linked 4,4-dimethyl-5-methylene-4,5-dihydrothiazole-2-thiols (IT2Ts) as acetylcholinesterase (AChE) inhibitors .


Molecular Structure Analysis

The molecular structure of “this compound” includes a thiazole ring, which is a five-membered ring with sulfur and nitrogen atoms . The structure and mechanistic pathways for all products were discussed and proved based on spectral results .


Chemical Reactions Analysis

Thiazole derivatives have been shown to have extensive biological activities against different types of diseases . The formation of such derivatives proceeded via reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines .


Physical And Chemical Properties Analysis

“this compound” has a density of 1.2±0.1 g/cm3, a boiling point of 236.3±43.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.5 mmHg at 25°C . It also has an enthalpy of vaporization of 45.4±3.0 kJ/mol and a flash point of 96.7±28.2 °C .

Scientific Research Applications

Corticotrophin-Releasing Hormone Receptor Activity

4,5-Dimethylthiazole-2-thiol derivatives have been explored for their potential role as corticotrophin-releasing hormone (CRH) type 1 receptor agonists. Studies involving compounds such as 2,7-dimethylthiazolo[4,5-d]pyradazine-4-(5H)-thione have shown an increase in β-endorphin release, indicating CRH receptor agonist activity. This suggests a possible application in modulating stress-related hormonal responses (McCluskey et al., 2000).

Antiproliferative Activity

Research on novel thiazole compounds, including derivatives of this compound, has demonstrated significant antiproliferative activity against various cancer cell lines. These compounds, through their interaction with different cellular mechanisms, have shown potential in inhibiting cell proliferation, making them candidates for anticancer drug development (Yurttaş et al., 2018).

Antimicrobial and Antitubercular Properties

Several studies have synthesized and evaluated thiazole derivatives for their antimicrobial and antitubercular properties. These compounds have demonstrated efficacy against a range of bacterial and fungal species, as well as Mycobacterium tuberculosis, highlighting their potential in treating infectious diseases (Babu et al., 2020).

Corrosion Inhibition

Thiazole derivatives, including those related to this compound, have been investigated for their corrosion inhibition properties on various metals in acidic environments. These studies provide insights into the potential industrial applications of these compounds in protecting metal surfaces from corrosive processes (Farahati et al., 2019).

Anticancer Agents

The synthesis and evaluation of thiazole derivatives as anticancer agents have shown promising results. These compounds exhibit cytotoxic activities against different cancer cell lines, including breast, lung, and colorectal cancers. Their mechanisms of action and potential therapeutic applications are subjects of ongoing research (Osmaniye et al., 2018).

Mechanism of Action

Target of Action

4,5-Dimethylthiazole-2-thiol, like other thiazole derivatives, has been found to exhibit a wide range of biological activities . . Thiazoles in general have been found to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules . The specific targets of these actions vary widely and are often dependent on the specific structure of the thiazole derivative.

Mode of Action

For example, they can act as inhibitors, agonists, or antagonists of various enzymes and receptors . The specific mode of action is often dependent on the structure of the thiazole derivative and its specific target.

Biochemical Pathways

For example, they can affect the synthesis of neurotransmitters, the metabolism of carbohydrates, and various signaling pathways . The specific pathways affected are often dependent on the structure of the thiazole derivative and its specific target.

Pharmacokinetics

For example, they can be absorbed through various routes, distributed throughout the body, metabolized by various enzymes, and excreted through various routes . The specific pharmacokinetic properties are often dependent on the structure of the thiazole derivative.

Result of Action

For example, they can affect the function of various enzymes and receptors, alter the expression of various genes, and affect various cellular processes . The specific effects are often dependent on the structure of the thiazole derivative and its specific target.

Action Environment

The action of this compound, like other thiazoles, can be influenced by various environmental factors. These can include the pH of the environment, the presence of other substances, and various physical factors . .

Future Directions

Thiazole derivatives have shown potential in various areas of research, particularly in the development of new drugs . For instance, isatin-linked 4,4-dimethyl-5-methylene-4,5-dihydrothiazole-2-thiols (IT2Ts) were designed as acetylcholinesterase (AChE) inhibitors . These compounds showed promising results, indicating that they warrant further investigation as multitarget-directed ligands for AChE inhibition .

properties

IUPAC Name

4,5-dimethyl-3H-1,3-thiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NS2/c1-3-4(2)8-5(7)6-3/h1-2H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKHBRTFQIYIHEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=S)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50201722
Record name 4,5-Dimethylthiazole-2(3H)-thione
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Molecular Weight

145.3 g/mol
Source PubChem
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CAS RN

5351-51-9
Record name 4,5-Dimethyl-2(3H)-thiazolethione
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Record name 4,5-Dimethylthiazole-2(3H)-thione
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Record name 5351-51-9
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Record name 4,5-Dimethylthiazole-2(3H)-thione
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Record name 4,5-dimethylthiazole-2(3H)-thione
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Record name 4,5-DIMETHYLTHIAZOLE-2(3H)-THIONE
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